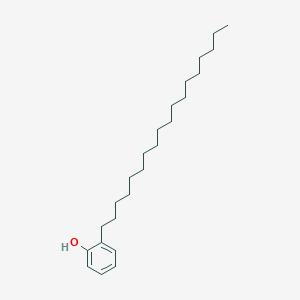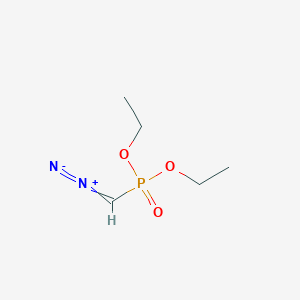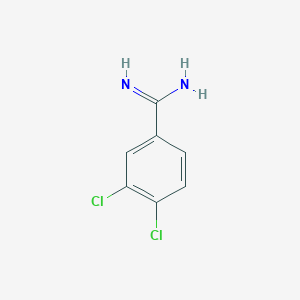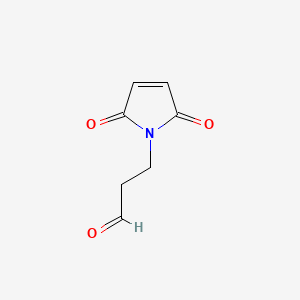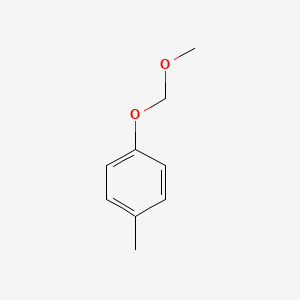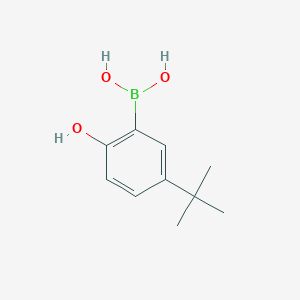
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid
Overview
Description
“(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid” is a type of organoboron compound. It is a boronic acid derivative, which is a class of compounds that contain a boron atom bonded to three oxygen atoms . This compound is a building block in organic synthesis and can participate in various coupling reactions, such as Suzuki-Miyaura couplings.
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of transition metal-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling . The process involves the reaction of an organoboron reagent with an aryl halide or triflate in the presence of a palladium catalyst . The synthesis can also involve the protodeboronation of alkyl boronic esters using a radical approach .Molecular Structure Analysis
The molecular structure of “(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid” consists of a boron atom bonded to three oxygen atoms, forming a boronic acid group. The boron atom is also bonded to a phenyl ring, which is further substituted with a tert-butyl group .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid with an aryl halide or triflate in the presence of a palladium catalyst . Other reactions include the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .Scientific Research Applications
Synthesis of Organic Compounds :
- Used in the synthesis of homochiral δ-alkylated α,β-unsaturated δ-lactones (Hoyer, Kjær, & Lykkesfeldt, 1991).
- In the preparation of terphenylboronic acid derivatives for stereochemical control in organic reactions (Yamashita, Amano, Shimada, & Narasaka, 1996).
Catalysis and Chemical Reactions :
- As a catalyst in the amidation of N-hydroxy amino acid methyl ester with amino acid tert-butyl esters for the synthesis of dipeptides (Tsuji & Yamamoto, 2017).
- Involved in the strain-induced 1,2-aryl migration in organic compounds (Pritchard, Steele, Watkinson, & Whiting, 2000).
Development of Fluorescent Materials :
- Used in the synthesis of fluorescent molecular rotors for applications in bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez et al., 2017).
Application in Polymer Science :
- In the investigation of alternative and less harmful boron compounds for epoxy-based hydrocarbon intumescent coatings (Wang, Weinell, Ring, & Kiil, 2021).
Analytical Chemistry Applications :
- Used in solvent extraction and purification of sugars from hemicellulose hydrolysates (Griffin & Shu, 2004).
Biomolecular Chemistry :
- In the development of proline amino acids for sensitive application in 19F NMR (Tressler & Zondlo, 2014).
Environmental Science and Toxicology :
- Studying the metabolism of related compounds in rats and humans to understand human exposure to synthetic phenolic antioxidants (Liu & Mabury, 2021).
Mechanism of Action
Target of Action
The primary target of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is influenced by several environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions . It’s also sensitive to proteodeboronation, oxidation, and nucleophilic attack . The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, could be mitigated by recovering and recycling this reagent .
Safety and Hazards
The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .
Future Directions
The use of boronic acids and their derivatives in organic synthesis is a well-established field with many potential applications. Future research may focus on developing more efficient and practical protocols for the synthesis and use of these compounds . Additionally, the development of new borane reagents and the exploration of new reaction conditions and mechanisms could also be areas of future research .
properties
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMKMRXTYEUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595158 | |
| Record name | (5-tert-Butyl-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259209-27-3 | |
| Record name | B-[5-(1,1-Dimethylethyl)-2-hydroxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-tert-Butyl-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-tert-butyl-2-hydroxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



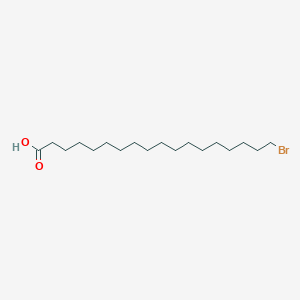
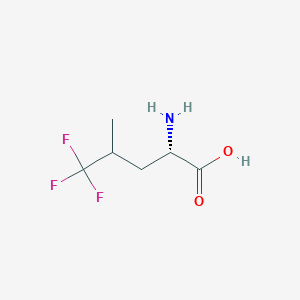
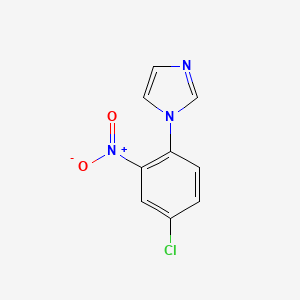

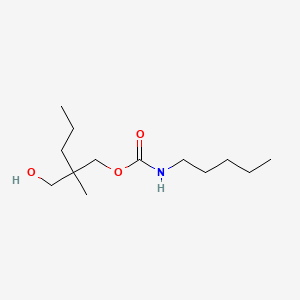
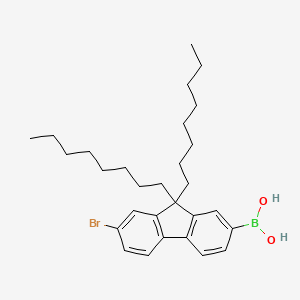
![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)
